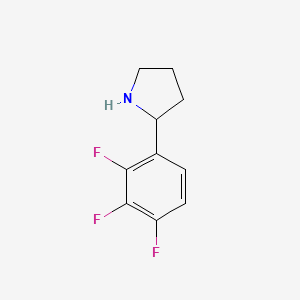

2-(2,3,4-Trifluorophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Architectures in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. sigmaaldrich.comsigmaaldrich.com This structural motif is prevalent in a vast array of natural products, most notably in alkaloids such as nicotine (B1678760) and hygrine, as well as in the proteinogenic amino acid proline. sigmaaldrich.comsigmaaldrich.com Its widespread occurrence in nature underscores its evolutionary selection as a stable and versatile scaffold for biological function. sigmaaldrich.com

In the realm of synthetic chemistry, the significance of the pyrrolidine framework is multifaceted. It is extensively used by medicinal chemists as a foundational scaffold for the development of new therapeutic agents. nih.govnih.gov The non-planar, sp³-hybridized nature of the ring allows for the creation of complex three-dimensional structures, which is a significant advantage in designing drugs that can fit into the specific binding sites of biological targets like enzymes and receptors. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring provides opportunities for creating stereoisomers with distinct biological profiles, a critical aspect in modern drug design. nih.govnih.gov

Furthermore, pyrrolidine derivatives are not only components of target molecules but also serve as powerful tools in synthesis. The pyrrolidine ring is a common feature in organocatalysts, which are used to facilitate chemical reactions with high efficiency and stereoselectivity. sigmaaldrich.com The development of synthetic methodologies, such as multicomponent reactions and cycloaddition reactions, has enabled chemists to produce a diverse library of pyrrolidine-containing compounds for various research applications. sigmaaldrich.com

Role of Fluorinated Aromatic Moieties in Organic Synthesis

The incorporation of fluorine atoms into organic molecules, particularly aromatic rings, can profoundly alter their physical, chemical, and biological properties compared to their non-fluorinated analogs. sigmaaldrich.comsigmaaldrich.comgoogle.com Fluorine is the most electronegative element, and its presence on an aromatic ring exerts strong electronic effects, influencing the molecule's reactivity and stability. sigmaaldrich.comgoogle.com The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts significant thermal and chemical stability to the molecule. google.com

In organic synthesis and materials science, fluorinated aromatic moieties are highly valued for the unique properties they confer. The introduction of fluorine can enhance key pharmacological parameters such as lipophilicity, metabolic stability, and bioavailability. sigmaaldrich.com This makes fluorinated aromatics critical building blocks in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comsigmaaldrich.com For example, blockbuster drugs like the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil (B62378) feature fluorinated aromatic rings. sigmaaldrich.comgoogle.com

Beyond pharmaceuticals, these moieties are crucial in the development of advanced materials. Fluoropolymers, such as those derived from fluorinated aromatic precursors, often exhibit high thermal stability and chemical resistance. sigmaaldrich.com They are also used in the creation of liquid crystals and materials for organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com The unique properties imparted by fluorine make fluorinated aromatic compounds a subject of continuous research and development across a spectrum of industries. sigmaaldrich.com

Overview of 2-(2,3,4-Trifluorophenyl)pyrrolidine as a Research Target

The compound this compound combines the structural features of the versatile pyrrolidine ring and a poly-fluorinated aromatic system. The specific substitution pattern of three fluorine atoms at the 2, 3, and 4 positions of the phenyl ring presents a unique electronic and steric profile. Based on the principles of related compounds, this molecule is a logical target for investigation in medicinal chemistry and materials science. The pyrrolidine portion provides a proven three-dimensional scaffold, while the trifluorophenyl group is expected to modulate properties like receptor binding affinity, metabolic stability, and cell permeability.

However, a review of publicly accessible scientific literature and chemical databases indicates that the specific compound This compound is not well-documented. There is a notable lack of detailed research findings, established synthesis protocols, or comprehensive physicochemical data specifically for this isomer.

While synthetic routes exist for closely related precursors, such as 2,3,4-trifluoroaniline, and for other substituted pyrrolidines, the direct synthesis and characterization of this compound are not described in detail. For instance, the synthesis of a related molecule, N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, has been reported, which involves attaching the trifluorophenyl group to the pyrrolidine nitrogen (position 1) rather than at position 2.

Consequently, due to the absence of specific research data for this compound, a detailed discussion of its research findings and the creation of a data table with its specific properties cannot be provided at this time. The information presented in this article is based on the well-established principles of its core components: the pyrrolidine scaffold and fluorinated aromatic moieties.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

2-(2,3,4-trifluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H10F3N/c11-7-4-3-6(9(12)10(7)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |

InChI Key |

PYOJFMTWWYPLCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Synthetic Strategies for 2 2,3,4 Trifluorophenyl Pyrrolidine and Its Derivatives

De Novo Synthesis of Pyrrolidine (B122466) Ring Systems

De novo synthesis, the construction of the pyrrolidine ring from acyclic precursors, offers a flexible approach to introduce desired substituents and control stereochemistry. These methods can be broadly categorized into cyclization reactions, multi-component pathways, and strategies starting from pyrrolidone precursors.

Cyclization Reactions for Pyrrolidine Core Formation

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For pyrrolidines, this typically involves the formation of a carbon-nitrogen bond in a five-membered ring from a suitably functionalized open-chain molecule.

The Hofmann–Löffler–Freytag (HLF) reaction is a classic photochemical or thermal method for synthesizing pyrrolidines. The reaction proceeds via an intramolecular 1,5-hydrogen atom transfer (HAT) to a nitrogen-centered radical. The key steps involve the formation of an N-halogenated amine from a precursor, typically in the presence of a strong acid. Homolytic cleavage of the N-halogen bond generates a nitrogen radical, which abstracts a hydrogen atom from the δ-carbon. The resulting carbon-centered radical then cyclizes onto the nitrogen, followed by a final reaction with the halogen to form a δ-haloamine, which upon treatment with a base, yields the pyrrolidine ring.

For the synthesis of 2-(2,3,4-Trifluorophenyl)pyrrolidine, a suitable precursor would be N-chloro-4-(2,3,4-trifluorophenyl)butan-1-amine. Upon initiation, the nitrogen radical would abstract a hydrogen from the benzylic position (the carbon bearing the trifluorophenyl group), leading to a stabilized radical. Subsequent cyclization would form the desired pyrrolidine ring. Modern iterations of the HLF reaction utilize different conditions and catalysts to improve efficiency and selectivity. researchgate.netresearcher.life

Table 1: Representative Conditions for Hofmann-Löffler-Freytag Type Reactions

| Precursor Type | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Chloroamines | H₂SO₄, hv or heat; then NaOH | Pyrrolidines | Variable | researchgate.net |

| N-Sulfonimides | NIS, visible light | N-Sulfonylpyrrolidines | Good | organic-chemistry.org |

Note: This table presents general examples of the reaction type, not the specific synthesis of this compound.

Reductive cyclization provides a powerful route to pyrrolidines, often starting from γ-nitro ketones or related compounds. These precursors can be assembled via a Michael addition of a nitroalkane to an α,β-unsaturated ketone. In the context of this compound, the synthesis would commence with the conjugate addition of nitromethane to a chalcone analog, specifically (E)-1-(2,3,4-trifluorophenyl)prop-2-en-1-one.

The resulting γ-nitro ketone, 4-nitro-1-(2,3,4-trifluorophenyl)butan-1-one, is then subjected to catalytic hydrogenation. researchgate.netchemrxiv.org This single step achieves the reduction of both the nitro group to a primary amine and the ketone to a secondary alcohol. The newly formed amine then undergoes spontaneous intramolecular cyclization with the alcohol (or its activated form), or via reductive amination with the ketone, to form the pyrrolidine ring. This method allows for the generation of multiple stereocenters with high diastereoselectivity. researchgate.netresearchgate.net

Table 2: Examples of Reductive Cyclization for Pyrrolidine Synthesis

| Substrate | Catalyst/Reagents | Product | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| γ-Nitro Ketone | Pd/C, H₂ | Substituted Pyrrolidine | >95:5 | High | chemrxiv.orgresearchgate.net |

| γ-Nitro Ketone | PtO₂, H₂ | Substituted Pyrrolidine | N/A | Good | researchgate.net |

Note: This table illustrates the general applicability of the reductive cyclization strategy.

The intramolecular SN2 (nucleophilic substitution, bimolecular) reaction is a fundamental and widely used strategy for forming cyclic amines. youtube.com The synthesis of the pyrrolidine ring via this method involves an acyclic precursor containing a nucleophilic amine at one end and an electrophilic carbon with a suitable leaving group (e.g., halide, tosylate, mesylate) at the δ-position.

To synthesize this compound, a viable precursor would be 4-chloro-1-(2,3,4-trifluorophenyl)butan-1-amine. The synthesis of this precursor could be achieved by the reduction of the corresponding γ-amino alcohol, followed by conversion of the alcohol to a chloride. Upon treatment with a non-nucleophilic base, the primary amine is deprotonated, enhancing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the chlorine atom, displacing it and closing the five-membered ring. The stereochemistry of the reaction can often be controlled by using chiral starting materials.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov For pyrrolidine synthesis, the [3+2] cycloaddition of azomethine ylides is a particularly powerful MCR.

An azomethine ylide, a nitrogen-based 1,3-dipole, can be generated in situ from the condensation of an α-amino acid with an aldehyde. This dipole then reacts with a dipolarophile, typically an electron-deficient alkene, to construct the pyrrolidine ring. To target this compound, one could envision a reaction between sarcosine (N-methylglycine), 2,3,4-trifluorobenzaldehyde, and a suitable dipolarophile. The aldehyde and amino acid would first form the azomethine ylide, which would then undergo cycloaddition. This approach allows for rapid assembly of complex pyrrolidine structures with high stereocontrol. nih.gov

Table 3: General Scheme for MCR Synthesis of Pyrrolidines

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|---|

| α-Amino Acid | Aldehyde | Alkene | Heat or Lewis Acid | Substituted Pyrrolidine | nih.gov |

| Amine | Aldehyde/Pyruvic Acid | Alkene | Various | Quinolines/Pyrrolidines | nih.gov |

Note: This table outlines the versatility of multi-component reactions in heterocyclic synthesis.

Strategies Utilizing Pyrrolidone Precursors

An alternative and robust strategy for synthesizing 2-substituted pyrrolidines involves the chemical reduction of a corresponding pyrrolidin-2-one (a γ-lactam) precursor. nih.gov This two-step approach first focuses on constructing the lactam ring, which is often more straightforward than direct pyrrolidine synthesis, followed by a high-yielding reduction.

For the target molecule, the synthesis would begin with the preparation of 5-(2,3,4-trifluorophenyl)pyrrolidin-2-one. This lactam could be synthesized through several routes, such as the reductive amination of ethyl levulinate with 2,3,4-trifluoroaniline followed by cyclization, or the cyclization of a γ-amino acid precursor like 4-amino-4-(2,3,4-trifluorophenyl)butanoic acid.

Once the 5-(2,3,4-trifluorophenyl)pyrrolidin-2-one is obtained, the final step is the reduction of the amide functional group. This transformation is typically achieved using powerful hydride reagents, with lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) being the most common and effective choice. The reduction converts the carbonyl group of the lactam into a methylene (CH₂) group, yielding the desired this compound.

Asymmetric Synthesis of Chiral this compound Analogues

The asymmetric synthesis of chiral 2-arylpyrrolidines, including analogues of this compound, is a significant focus in organic synthesis. The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, which is critical for the biological activity and material properties of these compounds. Both enantioselective and diastereoselective strategies have been successfully employed to construct the chiral pyrrolidine ring with the desired trifluorophenyl substituent.

Enantioselective Methodologies

Enantioselective methodologies are designed to produce one enantiomer of a chiral product in excess over the other. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction to proceed.

Organocatalytic asymmetric Michael addition represents a powerful tool for the construction of chiral pyrrolidine precursors. This method typically involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor), catalyzed by a small organic molecule. For the synthesis of 2-arylpyrrolidine frameworks, a common strategy is the reaction of a ketone or aldehyde with a nitroolefin, followed by reductive cyclization of the Michael adduct. nih.gov

A formal [3+2] annulation strategy has been developed for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. This involves an initial organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.gov This reaction proceeds with high diastereo- and enantioselectivity, catalyzed by a chiral secondary amine catalyst, such as a diarylprolinol silyl ether. The resulting Michael adduct, a 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketone, can then undergo a diastereoselective reductive cyclization via catalytic hydrogenation to yield the highly substituted 2-trifluoromethylpyrrolidine. nih.gov This methodology could be adapted for the synthesis of this compound by utilizing a ketone precursor bearing the 2,3,4-trifluorophenyl group.

Table 1: Organocatalytic Michael Addition of Trifluoromethyl Ketones to Nitroolefins nih.govThis table is interactive. Users can sort the data by clicking on the column headers.

| Entry | Nitroolefin (Ar) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|

| 1 | C6H5 | 92 | >20:1 | 99 |

| 2 | 4-ClC6H4 | 91 | >20:1 | 99 |

| 3 | 4-BrC6H4 | 93 | >20:1 | 99 |

| 4 | 4-MeOC6H4 | 85 | >20:1 | 99 |

| 5 | 2-Naphthyl | 94 | >20:1 | 99 |

Organocatalytic domino reactions, also known as cascade reactions, offer an efficient approach to synthesizing complex molecules in a single step from simple precursors. The domino Michael/Mannich [3+2] cycloaddition is particularly effective for the asymmetric synthesis of highly functionalized pyrrolidines. dntb.gov.ua This sequence allows for the formation of multiple C-C bonds and the creation of several stereogenic centers with high levels of stereocontrol.

In a typical reaction, an enolizable carbonyl compound reacts with an α,β-unsaturated imine. The reaction is initiated by a Michael addition, followed by an intramolecular Mannich reaction to form the pyrrolidine ring. Chiral organocatalysts, such as prolinol derivatives or squaramides, are used to induce enantioselectivity. bit.edu.cn This strategy has been successfully applied to the synthesis of functionalized trifluoromethyl-substituted pyrrolidines. dntb.gov.ua By selecting appropriate starting materials, this methodology could be extended to the synthesis of analogues containing the 2,3,4-trifluorophenyl substituent.

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including pyrrolidines. nih.gov The reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene. The stereochemical outcome of the cycloaddition can be controlled through the use of chiral catalysts or by incorporating chirality into the dipole or dipolarophile. diva-portal.org

A notable application of this method is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.govthieme-connect.com This approach has been used to synthesize a variety of enantioenriched fluoropyrrolidines with high yields and excellent stereoselectivities. nih.govresearchgate.net To synthesize this compound, one could envision a reaction between an azomethine ylide (generated from a glycine iminoester) and 1-ethenyl-2,3,4-trifluorobenzene (2,3,4-trifluorostyrene) as the dipolarophile. The use of a chiral ligand, such as (S)-DTBM-Segphos, in conjunction with a copper catalyst, can effectively control the enantioselectivity of the cycloaddition. thieme-connect.com

Table 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Fluoropyrrolidine Synthesis nih.govthieme-connect.comThis table is interactive. Users can sort the data by clicking on the column headers.

| Entry | Ar¹ in Ylide | Ar² in Styrene | Yield (%) | dr (endo/exo) | ee (%) (endo) |

|---|---|---|---|---|---|

| 1 | C6H5 | 4-FC6H4 | 95 | >20:1 | 96 |

| 2 | 4-MeC6H4 | 4-FC6H4 | 96 | >20:1 | 97 |

| 3 | 4-ClC6H4 | 4-FC6H4 | 92 | >20:1 | 95 |

| 4 | C6H5 | 2,4-F2C6H3 | 90 | >20:1 | 94 |

| 5 | C6H5 | C6F5 | 85 | >20:1 | 92 |

The use of chiral starting materials, often derived from the "chiral pool" of naturally occurring compounds like amino acids and terpenes, is a classical approach to asymmetric synthesis. mdpi.com Alternatively, a chiral auxiliary, which is a temporary stereogenic unit, can be attached to an achiral substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed.

A highly effective method for the synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine. The subsequent intramolecular cyclization via nucleophilic substitution of the chloride affords the 2-substituted pyrrolidine with high diastereoselectivity. This method is general for a wide range of Grignard reagents, including aryl, alkyl, and vinyl variants. The synthesis of this compound could be achieved by using 2,3,4-trifluorophenylmagnesium bromide as the Grignard reagent. Both enantiomers of the final product can be accessed by starting with either the (R)- or (S)-enantiomer of the N-tert-butanesulfinyl imine. rsc.org

Table 3: Synthesis of 2-Substituted Pyrrolidines using a Chiral Sulfinyl Imine Auxiliary rsc.orgThis table is interactive. Users can sort the data by clicking on the column headers.

| Entry | Grignard Reagent (RMgX) | Yield (%) | dr |

|---|---|---|---|

| 1 | PhMgBr | 85 | >98:2 |

| 2 | 4-MeOC6H4MgBr | 88 | >98:2 |

| 3 | 2-ThienylMgBr | 82 | >98:2 |

| 4 | VinylMgBr | 75 | >98:2 |

| 5 | MeMgBr | 78 | >98:2 |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry at multiple newly formed stereocenters. These methods are particularly useful for creating highly substituted pyrrolidine rings where the spatial orientation of each substituent is critical.

One such approach is the Ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org This reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then reacts with the cyclopropanediester to form the pyrrolidine ring. This method demonstrates high diastereoselectivity, favoring the formation of the cis-2,5-disubstituted pyrrolidine. organic-chemistry.org To apply this to the target compound, 2,3,4-trifluorobenzaldehyde would be a suitable starting material.

Another powerful diastereoselective method is the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. ua.es The N-tert-butanesulfinyl group acts as a chiral auxiliary, effectively controlling the facial selectivity of the cycloaddition. This reaction can generate up to four stereogenic centers in the pyrrolidine ring with excellent regio- and diastereoselectivity. The absolute configuration of the product is dictated by the configuration of the sulfinyl group. ua.es This approach allows for the synthesis of densely substituted pyrrolidines that would be challenging to access through other methods.

Table 4: Diastereoselective Synthesis of Densely Substituted Pyrrolidines ua.esThis table is interactive. Users can sort the data by clicking on the column headers.

| Entry | R¹ in Azadiene | R² in Ylide | Yield (%) | dr |

|---|---|---|---|---|

| 1 | Ph | Ph | 83 | 93:7 |

| 2 | 4-ClC6H4 | Ph | 75 | 92:8 |

| 3 | 4-MeOC6H4 | Ph | 78 | 94:6 |

| 4 | Ph | 4-BrC6H4 | 72 | 91:9 |

| 5 | 2-Thienyl | Ph | 65 | 90:10 |

Introduction of the 2,3,4-Trifluorophenyl Moiety

Once the pyrrolidine ring is formed, or during its formation, the 2,3,4-trifluorophenyl group must be introduced. This is typically achieved through arylation reactions.

Modern cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds between an aryl group and a heterocyclic core. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for N-arylation or α-arylation of carbonyl compounds, are prominent examples. For the synthesis of 2-arylpyrrolidines, an enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed. nih.gov This method involves the deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species, which then undergoes transmetalation with a zinc salt. nih.gov The resulting organozinc reagent can be coupled with a variety of aryl halides, including trifluorophenyl halides, in the presence of a palladium catalyst. nih.gov

Another approach is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which can afford N-aryl-2-allyl pyrrolidines. nih.gov Subsequent modification of the allyl group would be necessary to obtain the desired 2-arylpyrrolidine.

The addition of Grignard reagents to imines or their derivatives is a classic and effective method for the synthesis of 2-substituted pyrrolidines. A highly diastereoselective addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine has been reported to form 2-substituted pyrrolidines. rsc.org In the context of synthesizing this compound, this would involve the preparation of 2,3,4-trifluorophenylmagnesium bromide from 1-bromo-2,3,4-trifluorobenzene and magnesium metal. This Grignard reagent would then be added to a suitable electrophilic precursor of the pyrrolidine ring, such as a cyclic imine or a protected form of 4-chlorobutanal N-tert-butanesulfinyl imine. The subsequent intramolecular cyclization would yield the desired this compound. The reaction conditions must be carefully controlled to prevent side reactions, as Grignard reagents are highly reactive. libretexts.org

Table 1: Comparison of Arylation Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Pd-catalyzed α-arylation | N-Boc-pyrrolidine, organolithium base, zinc salt, trifluorophenyl halide, Pd catalyst | High enantioselectivity, broad substrate scope | Requires stoichiometric use of organolithium and zinc reagents |

| Grignard Reaction | 1-bromo-2,3,4-trifluorobenzene, Mg, cyclic imine or equivalent | Readily available starting materials, direct C-C bond formation | Highly reactive reagent, potential for side reactions, requires anhydrous conditions |

Derivatization and Functionalization of the Pyrrolidine Core

With the this compound core in hand, further structural diversity can be achieved through derivatization at the nitrogen atom or other positions on the pyrrolidine ring.

Urea derivatives are commonly found in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. nih.gov The synthesis of urea derivatives of this compound can be achieved by reacting the secondary amine of the pyrrolidine with an isocyanate. The most common method involves the reaction of the amine with phosgene or a phosgene equivalent, like triphosgene or carbonyldiimidazole (CDI), to form an isocyanate intermediate in situ, which then reacts with another amine. nih.govmdpi.com

Alternatively, a more direct approach involves the reaction of this compound with a commercially available or synthesized isocyanate (R-N=C=O). This reaction is typically carried out in an aprotic solvent and often does not require a catalyst. This method allows for the introduction of a wide variety of substituents (R groups) onto the urea functionality.

Table 2: Reagents for Urea Synthesis

| Reagent | Description |

|---|---|

| Isocyanates (R-N=C=O) | Directly react with the pyrrolidine nitrogen to form the urea linkage. |

| Phosgene (COCl₂) | A highly reactive and toxic gas used to form an intermediate carbamoyl chloride or isocyanate. |

| Triphosgene | A safer, crystalline solid that serves as a phosgene substitute. |

| Carbonyldiimidazole (CDI) | A solid reagent that activates the amine for reaction with another amine to form a urea. |

Formation of Pyrrolidine-2,5-dione Analogues

Pyrrolidine-2,5-diones, also known as succinimides, are another important class of heterocyclic compounds with diverse biological activities. The synthesis of a this compound-2,5-dione analogue would involve the reaction of a 2-(2,3,4-Trifluorophenyl)succinic acid derivative with a primary amine or ammonia.

A common synthetic route involves the cyclization of a succinic acid or its anhydride with an amine under thermal conditions or with a dehydrating agent. For instance, reacting 2-(2,3,4-Trifluorophenyl)succinic anhydride with a primary amine (R-NH₂) would lead to the formation of the corresponding N-substituted pyrrolidine-2,5-dione. The synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones via multicomponent reactions has been reported, which can then be reacted with aliphatic amines to obtain 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.orgjst-ud.vn While this provides a different substitution pattern, it highlights the versatility of building the dione ring system.

Advanced Spectroscopic and Structural Elucidation of 2 2,3,4 Trifluorophenyl Pyrrolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(2,3,4-Trifluorophenyl)pyrrolidine in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the atomic connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would be divided into two main regions: the aromatic region for the trifluorophenyl group and the aliphatic region for the pyrrolidine (B122466) ring.

Aromatic Region (approx. 6.8-7.5 ppm): The 2,3,4-trifluorophenyl group contains two aromatic protons. These protons would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The exact chemical shifts and coupling patterns are highly dependent on the electronic environment created by the three fluorine atoms.

Aliphatic Region (approx. 1.5-4.5 ppm): The pyrrolidine ring has seven protons.

The proton on the carbon bearing the trifluorophenyl group (C2-H) would likely appear as a multiplet at the most downfield position in this region (estimated around 4.0-4.5 ppm) due to the deshielding effect of the adjacent aromatic ring and the nitrogen atom.

The protons on the carbon adjacent to the nitrogen (C5-H₂) would also be deshielded, appearing as multiplets.

The protons at the C3 and C4 positions would resonate further upfield.

The N-H proton of the pyrrolidine ring would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table based on known chemical shifts for similar structures is presented below.

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 6.8 - 7.5 | m | J(H-H), J(H-F) |

| C2-H (pyrrolidine) | 4.0 - 4.5 | m | - |

| C5-H₂ (pyrrolidine) | 3.0 - 3.5 | m | - |

| C3-H₂, C4-H₂ (pyrrolidine) | 1.5 - 2.5 | m | - |

| N-H | Variable | br s | - |

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in the molecule. The spectrum for this compound would show ten distinct signals, six for the aromatic ring and four for the pyrrolidine ring.

Aromatic Carbons: The signals for the carbons in the trifluorophenyl ring would appear in the downfield region of the spectrum (approx. 110-160 ppm). The carbons directly bonded to fluorine atoms (C2, C3, C4) would exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets or more complex multiplets. The other aromatic carbons would show smaller, multi-bond C-F couplings.

Aliphatic Carbons: The four carbons of the pyrrolidine ring would resonate in the upfield region (approx. 25-70 ppm). The C2 carbon, attached to the aromatic ring, would be the most deshielded of the aliphatic carbons.

The expected ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Assignment | Estimated Chemical Shift (ppm) | Expected C-F Coupling |

| C-F (aromatic) | 140 - 160 | Large (¹JCF) |

| C-H & C-C (aromatic) | 110 - 130 | Smaller (²JCF, ³JCF) |

| C2 (pyrrolidine) | 60 - 70 | No |

| C5 (pyrrolidine) | 45 - 55 | No |

| C3, C4 (pyrrolidine) | 25 - 40 | No |

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. For this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, one for each fluorine atom on the aromatic ring.

The chemical shifts and coupling patterns provide a wealth of structural information. Each fluorine signal would be split by the other two fluorine atoms (F-F coupling) and by any nearby protons (H-F coupling). The magnitude of these coupling constants (J) is related to the distance and number of bonds between the coupled nuclei. Analysis of these couplings can confirm the 2,3,4-substitution pattern on the phenyl ring.

| Fluorine Assignment | Estimated Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| F2 | -130 to -145 | dd (or ddd) |

| F3 | -150 to -165 | dd (or ddd) |

| F4 | -145 to -160 | dd (or ddd) |

Two-dimensional (2D) NMR techniques are indispensable for confirming the complete structure and stereochemistry. Techniques such as Nuclear Overhauser Effect (nOe) spectroscopy establish through-space proximity between atoms. For instance, an nOe experiment could show a correlation between the C2-H proton of the pyrrolidine ring and the protons on the trifluorophenyl ring, confirming their spatial relationship. This is particularly useful for determining the relative stereochemistry in chiral molecules. Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which are indicative of the C-F bonds on the aromatic ring.

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | > 3000 | Sharp, Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch | 1000 - 1400 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy

For this compound, the FT-Raman spectrum is characterized by distinct bands corresponding to its primary structural components: the trifluorophenyl ring and the pyrrolidine ring. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational modes. researchgate.netjocpr.com Key vibrational assignments would include C-H stretching from both the aromatic ring and the aliphatic pyrrolidine ring, C-F stretching vibrations, C-N stretching of the pyrrolidine, and various bending and deformation modes. jocpr.com The use of a near-infrared laser, such as a 1064 nm Nd:YAG laser, minimizes fluorescence, which can be an issue with aromatic compounds. jocpr.comnih.gov

Table 1: Representative FT-Raman Vibrational Frequencies for this compound This table is a representation based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source Moiety |

|---|---|---|

| 3100-3000 | C-H Stretching | Trifluorophenyl Ring |

| 2990-2850 | C-H Stretching (Asymmetric & Symmetric) | Pyrrolidine Ring |

| 1620-1580 | C=C Stretching | Aromatic Ring |

| 1450-1400 | CH₂ Scissoring | Pyrrolidine Ring |

| 1300-1100 | C-F Stretching | Trifluorophenyl Ring |

| 1250-1180 | C-N Stretching | Pyrrolidine Ring |

| 850-750 | C-H Out-of-Plane Bending | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. nih.gov In the analysis of α-pyrrolidinophenone cathinones, which are structurally related to this compound, electrospray ionization (ESI) is a common method for generating protonated molecular ions [M+H]⁺. wvu.edu

The high-resolution mass spectrum would confirm the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the precursor ion, providing insight into the compound's connectivity. wvu.edu For this compound, a primary and highly characteristic fragmentation pathway involves the neutral loss of the pyrrolidine ring (71 Da), leading to the formation of a stable trifluorophenyl-containing cation. wvu.edunih.gov Further fragmentation can occur within the pyrrolidine ring itself or involve the loss of HF from the aromatic ring. The analysis of these fragments helps to confirm the identity and structure of the molecule. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Based on common fragmentation pathways for related compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 214.09 | [C₁₀H₁₁F₃N + H]⁺ | Protonated Parent Molecule |

| 143.03 | [C₇H₄F₃]⁺ | Loss of neutral pyrrolidine (C₄H₈N) |

| 133.01 | [C₆H₂F₃]⁺ | Loss of the pyrrolidine ring (C₄H₉N) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearrangement-based, less common without carbonyl) |

| 70.06 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tricliniclabs.comnih.gov This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding a molecule's structure and function. nih.gov

Single-crystal X-ray diffraction (SCXRD) analysis offers an unambiguous determination of a molecule's solid-state structure. tricliniclabs.com To perform this analysis, a high-quality single crystal of the compound is required, which can be grown by methods such as slow evaporation of a solvent. nih.govscispace.com The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. aps.org The resulting diffraction pattern is used to calculate the electron density map of the asymmetric unit, from which the atomic positions are determined and the structure is refined. nih.govmdpi.com

For a derivative, N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, colorless crystals were obtained and analyzed. nih.gov The analysis revealed that the pyrrole (B145914) ring makes a dihedral angle of 9.69 (13)° with the benzene (B151609) ring. nih.gov Such data is critical for understanding the molecule's conformation. The absolute configuration of the chiral carbon in the pyrrolidine ring can be determined, typically using anomalous dispersion effects (Flack parameter). acs.org

Table 3: Example Crystallographic Data for a this compound Derivative Data from N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁F₃N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 11.531(2) |

| c (Å) | 9.876(2) |

| β (°) | 108.33(3) |

| Volume (ų) | 1117.2(4) |

| Z (Molecules per unit cell) | 4 |

| Measured Reflections | 4465 |

| Independent Reflections | 2190 |

| R_int | 0.018 |

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. wikipedia.org Unlike SCXRD, PXRD can be performed on polycrystalline or powdered samples, which are often easier to obtain. wikipedia.org The technique is widely used for phase identification, determination of sample purity, and refinement of unit cell parameters. tricliniclabs.com

In a PXRD experiment, a sample is exposed to a collimated beam of X-rays while the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). researchgate.net The resulting diffractogram is a unique "fingerprint" of the crystalline solid. tricliniclabs.com While it does not typically provide the detailed atomic coordinates of an unknown structure in the way SCXRD does, it is invaluable for confirming that a bulk sample corresponds to a previously determined single-crystal structure. wikipedia.orgresearchgate.net It is also instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms. tricliniclabs.com

Table 4: Hypothetical Powder X-ray Diffraction Data Illustrative data showing characteristic peaks for a crystalline solid.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.4 | 3.50 | 70 |

| 28.9 | 3.09 | 55 |

Chiral Analytical Techniques

The this compound molecule contains a stereogenic center at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. Chiral analytical techniques are therefore essential for separating and quantifying these enantiomers, which is critical as different enantiomers can have distinct biological activities. molnar-institute.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation of enantiomers. molnar-institute.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase conditions. sigmaaldrich.com For amine-containing compounds like this compound, CSPs based on derivatized cyclodextrins or macrocyclic glycopeptides (e.g., Vancomycin, Teicoplanin) are often effective. molnar-institute.comsigmaaldrich.com The separation mechanism typically involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavity of the stationary phase. molnar-institute.com The separation allows for the determination of the enantiomeric excess (ee) of a sample.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | CYCLOBOND I 2000 HP-RSP (Hydroxypropyl-ether derivatized β-cyclodextrin) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Methanol (B129727) / Acetic Acid / Triethylamine (90:10:0.1:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the (R)- and (S)-enantiomers into two distinct peaks. |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and stereochemical analysis. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and lower environmental impact. chromatographyonline.comeuropeanpharmaceuticalreview.com The use of supercritical carbon dioxide as the primary mobile phase component, often modified with a small percentage of an organic solvent, allows for high flow rates and rapid equilibration times. waters.comafmps.be

For the chiral resolution of this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective. chromatographyonline.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), provide a chiral environment that enables differential interaction with the enantiomers, leading to their separation. The selection of the appropriate CSP and the optimization of chromatographic conditions are crucial for achieving baseline resolution.

A systematic screening of various polysaccharide-based columns is the first step in developing a robust chiral SFC method. youtube.com Columns with different chiral selectors, such as cellulose or amylose derivatives, are tested with a standard mobile phase, for instance, a gradient of methanol in supercritical CO2. Based on the initial screening, the column that shows the best enantioselectivity is chosen for further optimization. Parameters such as the type and percentage of the organic modifier (co-solvent), column temperature, and backpressure are then fine-tuned to maximize resolution and minimize analysis time. For primary amines like this compound, crown ether-based CSPs can also be highly effective. wiley.com

Illustrative SFC Method for Chiral Separation of this compound:

Due to the absence of publicly available, specific experimental data for the chiral SFC separation of this compound, the following table presents a representative set of conditions based on typical parameters for the separation of analogous chiral amines and fluorinated compounds.

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Supercritical CO₂ / Methanol (with additive) |

| Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm |

| Additive | 0.1% Diethylamine (in Methanol) |

This interactive table contains representative data and is intended for illustrative purposes.

The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The trifluorophenyl group and the pyrrolidine ring of the analyte play a significant role in these interactions with the chiral selector of the stationary phase.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. hindsinstruments.com Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. nih.gov This characteristic makes CD spectroscopy an invaluable tool for assigning the absolute stereochemistry of a newly synthesized or isolated chiral compound.

The determination of the absolute configuration of this compound enantiomers can be achieved by comparing their experimental CD spectra with the theoretically calculated spectra for each enantiomer (R and S). nih.gov This approach, often employing time-dependent density functional theory (TD-DFT), has become a reliable method for the structural elucidation of complex chiral molecules. nih.gov

The process involves first obtaining the experimental CD spectrum of each separated enantiomer. The spectrum is typically recorded in a suitable solvent, such as methanol or acetonitrile, over a specific wavelength range. The resulting spectrum will show positive and/or negative bands, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

Concurrently, computational methods are used to predict the CD spectra for both the (R)- and (S)-enantiomers of this compound. A comparison of the experimental spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration. If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then that enantiomer is assigned as (R)-2-(2,3,4-Trifluorophenyl)pyrrolidine.

Illustrative Circular Dichroism Data for an Enantiomer of this compound:

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 280 | +5.2 |

| 265 | -8.9 |

| 240 | +12.5 |

| 220 | -15.1 |

This interactive table contains representative data and is intended for illustrative purposes.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. For this compound, the trifluorophenyl group acts as the primary chromophore, and its interaction with the chiral center of the pyrrolidine ring gives rise to the observed CD signals. In some cases, derivatization of the amine with a suitable chromophoric reagent can be employed to enhance the CD signal and facilitate the analysis. acs.org Vibrational circular dichroism (VCD) is another powerful technique that can be used for absolute configuration determination, particularly for molecules that lack strong UV-Vis chromophores. nih.govwikipedia.org

Computational Chemistry and Theoretical Investigations of 2 2,3,4 Trifluorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arabjchem.orgbeilstein-journals.org It is extensively used to study the electronic structure and energetics of molecules, including reaction intermediates and transition states.

Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For pyrrolidine (B122466) derivatives, this includes reactions like N-arylation, cycloadditions, or functional group transformations. A computational study on the synthesis of pyrrolidinedione derivatives, for instance, used DFT to investigate all stages of a one-pot synthesis, including Michael addition and cyclization to form the pyrrolidine ring. researchgate.net The calculations identified the energy barriers for each step, revealing the rate-determining stages of the reaction. researchgate.net

In the context of 2-(2,3,4-Trifluorophenyl)pyrrolidine, DFT could be employed to study its synthesis, for example, through the reductive amination of a suitable diketone precursor. bohrium.com Such a study would involve calculating the energies of reactants, intermediates, transition states, and products for each proposed mechanistic step. This allows for the determination of the most energetically favorable reaction pathway. For instance, in a phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones to form other cyclic compounds, DFT was used to compare multiple potential pathways, ultimately identifying the most likely mechanism by comparing their activation energy barriers. nih.gov

Transition State Analysis

A critical aspect of elucidating reaction mechanisms is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations can precisely locate and characterize the geometry and energy of these transient species. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, identifying the transition state structure provides deep insight into the factors controlling the reaction's stereoselectivity and regioselectivity. For example, in the synthesis of pyrrolidinedione derivatives, the energy barrier for the tautomerization of a nitrosohydroxymethyl group, a key step for cyclization, was calculated to be 178.4 kJ mol⁻¹, indicating a significant energetic hurdle for this part of the process. researchgate.net Similarly, in a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations revealed that the transformation of one tautomer to another had a very low potential barrier (0.5 kcal·mol⁻¹ in the gas phase), indicating a rapid and facile process. beilstein-journals.org These examples highlight the power of TS analysis in understanding reaction kinetics.

Conformational Analysis and Energy Minima Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations (energy minima) that a molecule can adopt and the energy barriers between them. For flexible molecules like this compound, which contains a non-planar pyrrolidine ring and a rotatable phenyl group, this analysis is particularly important.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape. copernicus.orgnih.gov A systematic conformational search can be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods like DFT. researchgate.net

Pyrrolidine Ring Conformation (e.g., Envelope Conformation)

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common low-energy conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. This out-of-plane atom can be either on the same side as the substituent at C2 (endo pucker) or on the opposite side (exo pucker).

Theoretical analyses of proline and its derivatives have shown that the energy difference between these puckered states is generally small, often just a few kcal/mol. frontiersin.orgnih.gov For instance, quantum mechanical calculations on a 5-phenylpyrrolidine-2-carboxylate unit determined that the Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org The specific pucker preference can be influenced by the nature and position of substituents on the ring. frontiersin.org

Table 1: Representative Calculated Energy Differences Between Pyrrolidine Ring Puckers in Substituted Proline Analogs

| Compound/System | Pucker Type | Relative Energy (kcal/mol) | Computational Method | Reference |

| N-acylated 5-phenylpyrrolidine-2-carboxylate | Cγ-endo vs Cγ-exo | 1.2 (in DMSO) | DFT | frontiersin.org |

| Proline Dimer | Endo vs Exo | ~1-3 | Empirical Force Field | nih.gov |

Note: This table presents representative data from studies on analogous compounds to illustrate the typical energy scales involved. Specific values for this compound would require a dedicated computational study.

Influence of Fluorine Substituents on Conformation

The presence of highly electronegative fluorine atoms on the phenyl ring of this compound is expected to have a significant impact on its conformational preferences. This influence can be attributed to a combination of steric and electronic effects, such as electrostatic interactions (dipole-dipole) and hyperconjugation.

Fluorine substitution can alter the rotational barrier around the C-N and C-C bonds and can also influence the puckering of the pyrrolidine ring. Studies on fluorinated prolines have shown that the position of the fluorine atom can dictate the preference for either an endo or exo pucker through stereoelectronic effects. beilstein-journals.org In a broader context, the electron-withdrawing nature of fluorine atoms affects the electron distribution in the entire molecule, which can lead to changes in intermolecular interactions and crystal packing. tandfonline.com The introduction of fluorine can also create specific, weak hydrogen bonds (C-H···F), which can further stabilize certain conformations. researchgate.net A detailed computational analysis of this compound would be necessary to quantify these effects and predict the most stable conformers.

Electronic Structure Analysis

The electronic structure of a molecule, which includes the distribution of electrons and the energies of molecular orbitals, is fundamental to its chemical reactivity and spectroscopic properties. DFT calculations provide a detailed picture of the electronic landscape.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. arabjchem.orgnih.gov A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing trifluorophenyl group is expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted phenylpyrrolidine. A DFT study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a related structure, calculated its HOMO and LUMO energies to be -8.02 eV and -2.96 eV, respectively, resulting in an energy gap of 5.06 eV. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyrrolidine ring and the fluorine atoms, and a positive potential around the pyrrolidine N-H proton.

Table 2: Representative Calculated Electronic Properties of a Substituted Phenylpyrrolidine Analog

| Property | Value | Computational Method | Reference |

| HOMO Energy | -8.02 eV | DFT/B3LYP | tandfonline.com |

| LUMO Energy | -2.96 eV | DFT/B3LYP | tandfonline.com |

| HOMO-LUMO Gap | 5.06 eV | DFT/B3LYP | tandfonline.com |

Note: This data is for (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid and serves as an illustrative example. The electronic properties of this compound would differ due to the different substitution pattern and the absence of the boronic acid group.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comsemanticscholar.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. semanticscholar.orgresearchgate.net

For this compound, the distribution of these orbitals is influenced by its distinct structural components: the electron-rich pyrrolidine ring and the electron-withdrawing trifluorophenyl group. The HOMO is expected to be localized primarily on the pyrrolidine ring, particularly on the nitrogen atom with its lone pair of electrons, which is a region of high electron density. Conversely, the LUMO is anticipated to be distributed over the trifluorophenyl ring, a consequence of the high electronegativity of the fluorine atoms which creates electron-deficient centers.

The energies of these frontier orbitals and related quantum chemical descriptors can be calculated using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). ajchem-a.com These calculations provide quantitative measures of the molecule's reactivity.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Illustrative Value | Definition |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 5.3 eV | ELUMO - EHOMO |

| Ionization Potential | IP | 6.8 eV | -EHOMO |

| Electron Affinity | EA | 1.5 eV | -ELUMO |

| Global Hardness | η | 2.65 eV | (IP - EA) / 2 |

| Global Softness | S | 0.19 eV-1 | 1 / (2η) |

| Electronegativity | χ | 4.15 eV | (IP + EA) / 2 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgreadthedocs.io It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net This information is critical for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. libretexts.orgyoutube.com The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (nucleophilic sites) and blue representing areas of most positive electrostatic potential (electrophilic sites), while green denotes neutral regions. researchgate.netyoutube.com

In the case of this compound, the MEP map would clearly delineate the effects of its functional groups. The most negative potential (red to yellow regions) would be concentrated around the highly electronegative fluorine atoms on the phenyl ring and the lone pair of the nitrogen atom in the pyrrolidine ring. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrrolidine ring and the phenyl ring would exhibit a positive potential (blue regions), making them potential sites for nucleophilic interactions. The MEP analysis thus provides a visual representation of the molecule's reactivity landscape. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. nih.gov These interactions, known as hyperconjugative interactions, are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. malayajournal.org

Table 2: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(N) | σ*(C-Cring) | ~5.2 | Lone pair delocalization |

| n(N) | σ*(C-Hring) | ~3.8 | Lone pair delocalization |

| π(Caromatic-Caromatic) | σ*(Caromatic-F) | ~2.1 | π-system delocalization |

Note: The values in this table are illustrative and represent plausible interactions and their relative strengths.

Computational Studies in Stereochemical Assignment

The determination of the absolute stereochemistry of chiral molecules is a fundamental challenge in chemistry. Computational methods have emerged as a reliable tool to aid in the stereochemical assignment of complex molecules, especially when traditional methods like X-ray crystallography are not feasible. chemistryworld.comnih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, computational techniques can be employed to distinguish between its (R) and (S) enantiomers.

The general approach involves calculating theoretical spectroscopic properties for all possible stereoisomers. These properties can include NMR chemical shifts (1H and 13C), coupling constants, or chiroptical properties like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectra. The calculated spectra for each isomer are then compared with the experimentally obtained spectra. The isomer whose calculated data most closely matches the experimental data is assigned as the correct structure. This comparative analysis provides a high degree of confidence in the stereochemical assignment. nih.gov Recent advancements in computational algorithms have further improved the certainty of these assignments, even for conformationally flexible molecules. chemistryworld.com

Molecular Docking Studies (focused on theoretical binding modes/interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comucm.es This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition. mdpi.com For this compound, molecular docking studies can provide theoretical insights into its potential interactions with biological targets, even without experimental binding data.

A hypothetical docking study would involve defining a binding site on a target protein and then computationally sampling various conformations and orientations of the ligand within that site. The interactions are scored based on a force field that estimates the binding energy. The results would reveal the most probable binding mode and the key intermolecular interactions stabilizing the ligand-receptor complex.

For this compound, these interactions could include:

Hydrogen bonding: The nitrogen atom of the pyrrolidine ring could act as a hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor.

Hydrophobic interactions: The phenyl ring and the aliphatic part of the pyrrolidine ring could engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen bonding: The fluorine atoms on the phenyl ring could participate in halogen bonds, a type of non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site.

π-π stacking: The trifluorophenyl ring could interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, through π-π stacking.

These theoretical docking studies can generate hypotheses about the molecule's biological activity and guide the design of more potent analogs. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.